molecular formula C11H6ClNS B033788 Isothiocyanic acid, 4-chloro-1-naphthyl ester CAS No. 101670-65-9

Isothiocyanic acid, 4-chloro-1-naphthyl ester

Cat. No. B033788
CAS RN: 101670-65-9
M. Wt: 219.69 g/mol
InChI Key: KMDNKLRJLQTHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanic acid, 4-chloro-1-naphthyl ester, also known as SIN-1, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is widely used in biochemical and physiological studies as it is capable of generating nitric oxide (NO) in cells and tissues. SIN-1 has also been shown to have potential therapeutic applications in various diseases, making it an attractive target for further research.

Mechanism of Action

Isothiocyanic acid, 4-chloro-1-naphthyl ester generates NO through a reaction with oxygen, resulting in the formation of nitrite and nitrate. This reaction occurs in the presence of water and is catalyzed by the enzyme nitric oxide synthase (NOS). The NO generated by this compound can then interact with various targets in cells and tissues, leading to changes in physiological function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.

Advantages and Limitations for Lab Experiments

One advantage of using Isothiocyanic acid, 4-chloro-1-naphthyl ester in lab experiments is its ability to generate NO in a controlled manner. This allows researchers to investigate the effects of NO on various physiological processes without the need for complex experimental setups. However, one limitation of using this compound is its potential to generate reactive oxygen species (ROS) in cells and tissues. ROS can have damaging effects on cells and tissues and can interfere with the interpretation of experimental results.

Future Directions

There are numerous potential future directions for research involving Isothiocyanic acid, 4-chloro-1-naphthyl ester. One area of interest is its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further investigation into the mechanism of action of this compound and its effects on NO signaling pathways could lead to the development of new drugs targeting NO signaling. Finally, the development of new methods for the synthesis of this compound could lead to improved efficiency and safety in its use in scientific research.

Synthesis Methods

Isothiocyanic acid, 4-chloro-1-naphthyl ester is synthesized through the reaction of 4-chloro-1-naphthol with thiophosgene. This reaction results in the formation of this compound and hydrogen chloride gas. The synthesis of this compound requires careful handling and should only be performed by trained professionals due to the hazardous nature of the reactants involved.

Scientific Research Applications

Isothiocyanic acid, 4-chloro-1-naphthyl ester has been widely used in scientific research for its ability to generate NO in cells and tissues. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The ability to generate NO using this compound has led to its use in numerous studies investigating the role of NO in various physiological and pathological conditions. This compound has also been used as a tool to investigate the mechanism of action of drugs that affect NO signaling.

properties

CAS RN

101670-65-9

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

1-chloro-4-isothiocyanatonaphthalene

InChI

InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H

InChI Key

KMDNKLRJLQTHPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S

Other CAS RN

101670-65-9

synonyms

1-chloro-4-isothiocyanato-naphthalene

Origin of Product

United States

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